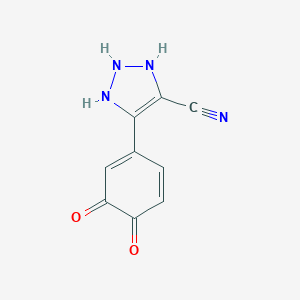
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is not fully understood. However, studies have suggested that it may exert its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer activity, 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI). One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more readily available for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium methoxide. The resulting intermediate is then treated with sodium azide and copper sulfate to yield the final product.
Applications De Recherche Scientifique
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
140674-79-9 |
|---|---|
Nom du produit |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) |
Formule moléculaire |
C9H6N4O2 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
Clé InChI |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
SMILES canonique |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Synonymes |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



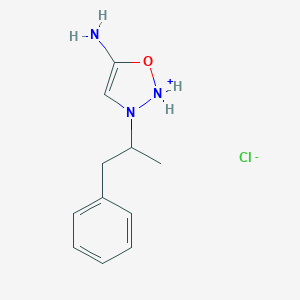
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
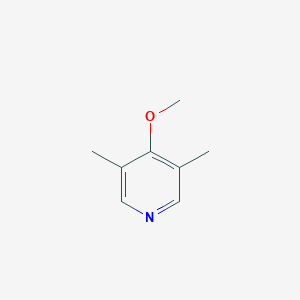
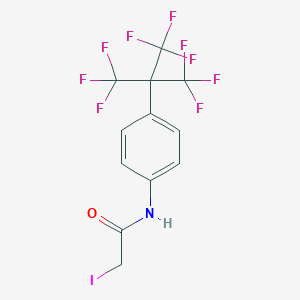
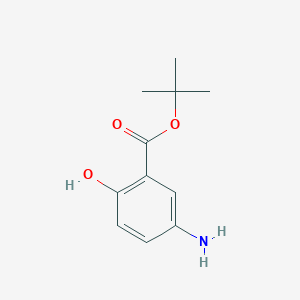
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
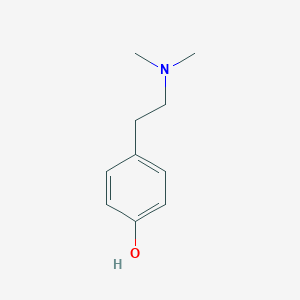
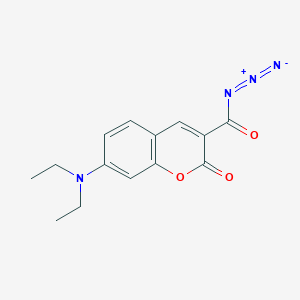
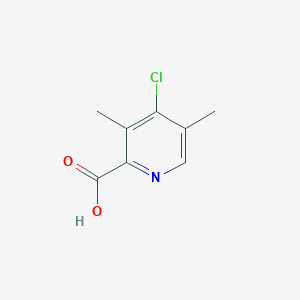
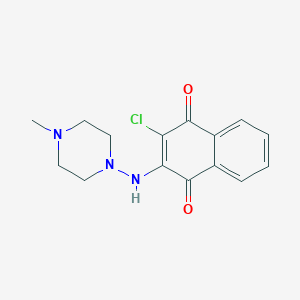
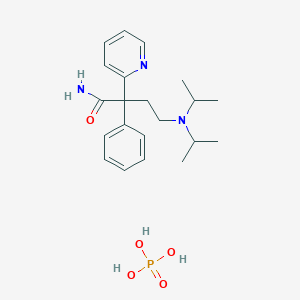
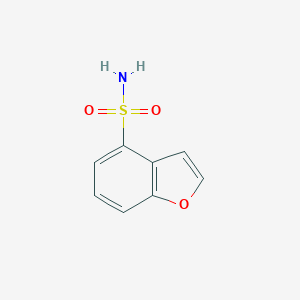
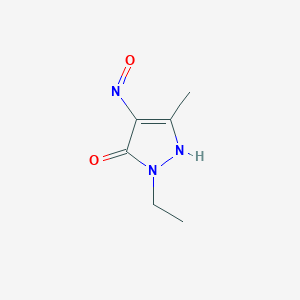
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)